Aromatase and 17β-HSD Inhibition
(E)-Naringenin chalcone exhibits potent inhibitory activity against human aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD), enzymes critical in estrogen biosynthesis. In a direct head-to-head comparison using human placental microsomes, naringenin chalcone demonstrated an IC50 of 2.6 μM for aromatase and 16 μM for 17β-HSD [1]. In contrast, the corresponding flavanone, naringenin, was essentially inactive (IC50 > 100 μM for both enzymes) in the same assay system [1]. This stark difference highlights the necessity of the chalcone's open-chain, α,β-unsaturated ketone structure for potent enzyme inhibition, a feature lost upon cyclization to the flavanone.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | Aromatase IC50 = 2.6 μM; 17β-HSD IC50 = 16 μM |
| Comparator Or Baseline | Naringenin (flavanone): IC50 > 100 μM for both enzymes |
| Quantified Difference | Target is >38-fold more potent for aromatase and >6-fold more potent for 17β-HSD |
| Conditions | In vitro enzyme assay using human placental microsomes |
Why This Matters
For researchers investigating steroidogenesis or hormone-dependent pathways, this data justifies the procurement of (E)-Naringenin chalcone over naringenin, as the latter is an ineffective tool for inhibiting these specific targets.
- [1] Le Bail, J.C., et al. Chalcones are potent inhibitors of aromatase and 17beta-hydroxysteroid dehydrogenase activities. Life Sci., 2001 Jan 5;68(7):751-61. View Source
